molecular formula C9H9NO3 B3026468 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid CAS No. 1163160-18-6

2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid

Cat. No.: B3026468
CAS No.: 1163160-18-6
M. Wt: 185.13 g/mol
InChI Key: QIAFMBKCNZACKA-QJBUZINDSA-N
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Description

2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid is a compound that features a cyclohexatriene ring labeled with carbon-13 isotopes at positions 1, 2, and 3. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid typically involves the incorporation of carbon-13 labeled precursors into the cyclohexatriene ring. One common method is the cyclization of a suitable precursor that contains the carbon-13 labels. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of carbon-13 labeled precursors in bulk quantities is essential for the industrial-scale production of this isotopically labeled compound.

Chemical Reactions Analysis

Types of Reactions

2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid has several scientific research applications:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the synthesis of labeled compounds for various industrial processes, including the production of labeled pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid involves its interaction with molecular targets and pathways in biological systems. The carbon-13 labels allow researchers to track the compound’s movement and transformation within cells and tissues. This isotopic labeling provides detailed insights into metabolic pathways and the compound’s effects on specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-((1,2,3-13C3)cyclohexanecarbonylamino)acetic acid: Similar structure but with a saturated cyclohexane ring.

    2-((1,2,3-13C3)benzoylamino)acetic acid: Contains a benzene ring instead of a cyclohexatriene ring.

    2-((1,2,3-13C3)cyclohexenecarbonylamino)acetic acid: Features a cyclohexene ring with carbon-13 labeling.

Uniqueness

The uniqueness of 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid lies in its isotopic labeling and the presence of a cyclohexatriene ring. This combination makes it particularly valuable for NMR studies and other applications where isotopic labeling is crucial for tracing molecular transformations and interactions.

Biological Activity

Overview

2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid is a carbon-13 isotopically labeled compound with significant applications in biochemical research. Its unique structure allows it to serve as a tracer in various biological and chemical studies, particularly in metabolic pathways and drug development. This article explores its biological activity, synthesis methods, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H9NO3
  • CAS Number : 1163160-18-6
  • Molecular Weight : 179.17 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization of Carbon-13 Labeled Precursors : This process incorporates carbon-13 labels into the cyclohexatriene ring.
  • Catalytic Reactions : Specific catalysts and solvents are used to optimize yields and purity during synthesis.

Metabolic Studies

The compound is primarily utilized in metabolic studies due to its ability to trace carbon atom incorporation and transformation within biological systems. This application is crucial for understanding metabolic pathways in various organisms.

Pharmacokinetic Studies

In drug development, this compound serves as a tool to evaluate the distribution and metabolism of pharmaceuticals. Its isotopic labeling allows researchers to track the compound's fate in biological systems effectively.

Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes. Such inhibition is relevant for developing anti-inflammatory drugs. For instance, studies have shown that certain derivatives can selectively inhibit COX-2 while sparing COX-1, which is beneficial for reducing gastrointestinal side effects associated with non-selective NSAIDs .

Case Study 1: Anti-inflammatory Activity

In a study evaluating phenoxy acetic acid analogs, compounds with structural similarities to this compound demonstrated significant anti-inflammatory effects without causing gastric ulcers. These compounds exhibited potent inhibition of paw edema in animal models and reduced levels of pro-inflammatory markers such as TNF-α and PGE-2 .

Case Study 2: Drug Metabolism Tracing

Another study utilized this compound in tracing drug metabolism pathways. By employing NMR spectroscopy with carbon-13 labeling, researchers were able to elucidate the metabolic fate of various pharmaceutical agents in vivo. This approach provided insights into how drugs are processed within the body and highlighted potential metabolic pathways for further investigation.

Research Findings

Study Focus Key Findings
Metabolic PathwaysTraced incorporation of carbon atoms in vivo; essential for understanding metabolism.
COX InhibitionSelective COX-2 inhibitors showed promising results in reducing inflammation without gastrointestinal toxicity .
Drug DevelopmentEnhanced tracking of drug distribution and metabolism using isotopic labeling.

Properties

IUPAC Name

2-((1,5,6-13C3)cyclohexatrienecarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i2+1,4+1,6+1,7+1,8+1,9+1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAFMBKCNZACKA-QJBUZINDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[13C](=[13CH][13CH]=C1)[13C](=O)N[13CH2][13C](=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

LiOH.H2O (73 mg, 1.74 mmol) was added to a solution of benzoylamino-acetic acid ethyl ester (90 mg, 0.43 mmol) in a mixture of MeOH (5 mL), THF (2 mL) and H2O (2 mL). The resulting mixture was stirred for 3 hrs at room temperature. The MeOH and THF were evaporated and the resulting residue was diluted with water (2 mL), acidified with citric acid and extracted with EtOAc. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford benzoylamino-acetic acid in 77% yield. LC-MS purity: 92%
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LiOH.H2O
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90 mg
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2 mL
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5 mL
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Synthesis routes and methods IV

Procedure details

D253K HCPB (4 μg/ml for Hipp-Asp and 0.5 μg/ml for Hipp-Glu) was added to these substrates (500 μl reaction volume) to start the reaction. Samples were incubated for 5 h at 37° C. Reactions were terminated by the addition of 500 μl methanol/distilled water (80/20) containing 0.2% TFA. The amount of hippuric acid produced was quantified by HPLC as described in Example 20.
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Synthesis routes and methods V

Procedure details

To 150 ml of N,N-dimethylformamide, were added 24 g of benzamide, 14 g of potassium hydroxide and 40 g of sodium bromoacetate. They were reacted at 60° C. for 4 hours with stirring. After the reaction, the reaction solution was treated in the same manner as in Example 65. The resulting distillation residue was recrystallized from distilled water, thereby obtaining 34 g of hippuric acid having a melting point of 187° C.(yield: 69%).
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sodium bromoacetate
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150 mL
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69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid
2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid
2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid
2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid
2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid
2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid

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